molecular formula C12H14N2O B13260201 N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Cat. No.: B13260201
M. Wt: 202.25 g/mol
InChI Key: QUKFIAVLSJJBTP-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is an organic compound that features a furan ring, a pyridine ring, and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless or yellowish liquid that is soluble in water and organic solvents such as alcohol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine can be synthesized through several methods. One common method involves the reaction of furan with ethylamine under high-temperature conditions . Another approach includes the radical bromination of the methyl group of a precursor compound, followed by conversion into the corresponding phosphonate and subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound can be produced in bulk quantities for various applications in pharmaceuticals, agrochemicals, and other industries .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridine and furan compounds .

Scientific Research Applications

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine include:

Uniqueness

This compound is unique due to its specific combination of a furan ring, a pyridine ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methylpyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3

InChI Key

QUKFIAVLSJJBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)C2=CC=CO2

Origin of Product

United States

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